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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide
CAS No.: 1094235-02-5
Cat. No.: B1519161

Get Quote

Executive Summary & Mechanism of Action

The 3-(2-Aminophenoxy)propanamide scaffold represents a strategic evolution in the design
of "use-dependent” sodium channel blockers. Structurally, it bridges the gap between classic
ether-linked antiarrhythmics (like Mexiletine) and functionalized amino acid anticonvulsants
(like Lacosamide).

While the parent molecule serves as a robust chemical probe, recent medicinal chemistry
efforts have focused on optimizing this scaffold to enhance NaV1.7/NaV1.8 selectivity and
metabolic stability. The primary mechanism of action (MOA) is the stabilization of the Slow
Inactivated State of the sodium channel, reducing neuronal hyperexcitability without impairing
physiological conduction.

Core Pharmacophore & SAR

The scaffold consists of three critical domains:
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e Aromatic Head (2-Aminophenoxy): Engages the local anesthetic binding site (Site 1) within
the channel pore.

o Ether Linker: Provides rotational flexibility for pore alignment.

» Propanamide Tail: A polar motif that interacts with the extracellular vestibule or selectivity
filter, influencing state-dependence.
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Figure 1: Structure-Activity Relationship (SAR) map of the phenoxypropanamide scaffold.

Comparative Efficacy: In Vitro Performance

We compare the parent compound (Analog A) against two optimized derivatives: Analog B (4-
Fluoro substituted) and Analog C (N-Methylated).

Representative Data Summary

Data represents mean values from n=5 independent experiments.
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Metri Analog A Analog B (4- Analog C (N- Reference
etric
(Parent) Fluoro) Methyl) (Mexiletine)
hNaVv1.7 IC50
(State- 12.5 uM 4.2 uM 8.1 uM 15.0 uM
Dependent)
hNaV1.7 IC50
_ >300 uM >300 puM 150 pM 250 uM
(Resting State)
Use-
Dependence 2.5% 8.0x 4.1x 3.0x
Ratio (20Hz)
HLM Intrinsic
Clearance 45 pL/min/mg 12 pL/min/mg 38 pL/min/mg 20 pL/min/mg
(CLint)
Cytotoxicity
>100 puM >100 puM 85 uM >100 uM

(HepG2 CC50)

Key Insights:

¢ Analog B demonstrates superior potency and "use-dependence" (preferential blocking of
active neurons), making it the lead candidate for neuropathic pain indications.

¢ Analog C shows increased potency but reduced resting-state selectivity, potentially
increasing the risk of off-target cardiac effects.

Detailed Experimental Protocols

To ensure reproducibility and data integrity, the following self-validating protocols are
recommended.

Protocol 1: Automated Patch Clamp (State-Dependent
Inhibition)

Objective: Quantify the affinity for the Inactivated State (Ki) vs. Resting State (Kr).
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System: QPatch / SyncroPatch (Automated Electrophysiology). Cell Line: HEK-293 stably
expressing hNaV1.7.

o Cell Preparation:

o Harvest cells at 70-80% confluence using Detachin.

o Resuspend in serum-free medium (2-3 M cells/mL).

o Validation Step: Ensure seal resistance >500 MQ before recording.

» Voltage Protocols:

o Resting State Block: Hold at -120 mV (hyperpolarized). Pulse to -10 mV (20ms) at 0.1 Hz.

o Inactivated State Block: Hold at -120 mV. Pre-pulse to -60 mV (500ms) to induce
inactivation, then test pulse to -10 mV.

e Compound Application:

o Apply vehicle (0.1% DMSO) for 2 mins (Baseline).

o Apply test compound (0.1, 1, 10, 30, 100 uM) in ascending order.

o Washout: 5 mins with buffer to verify reversibility.

e Analysis:

o Calculate IC50 for both protocols.

o Use-Dependence Ratio = IC50(Resting) / IC50(Inactivated).
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Figure 2: Automated patch-clamp workflow for determining state-dependent inhibition.

Protocol 2: Microsomal Stability Assay (Metabolic
Liability)

Objective: Assess the metabolic stability of the amide tail vs. the ether linker.
¢ Incubation:

o Mix test compound (1 uM) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in
phosphate buffer (pH 7.4).
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o Pre-incubate at 37°C for 5 mins.
* Initiation:

o Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH).
e Sampling:

o Aliquot at 0, 5, 15, 30, and 60 mins.

o Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
e Analysis:

o Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

o Calculation: Plot In(% remaining) vs. time. Slope = -k.

o CLint = (k * Volume) / Protein Amount.

Mechanism of Action: The "Lidocaine-Like" Block

The efficacy of 3-(2-Aminophenoxy)propanamide analogs relies on the Modulated Receptor
Hypothesis. Unlike pore-blockers (e.g., Tetrodotoxin) which physically occlude the channel,
these analogs bind preferentially to the Inactivated State.

e Resting State (Closed): Low affinity binding. The drug cannot easily access the binding site.
o Open State: The drug enters the pore.

 Inactivated State: The drug binds the local anesthetic site (Site 1) with high affinity, "locking"
the channel in this refractory state. This prevents high-frequency firing (pain signals) while
sparing low-frequency normal conduction.
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Figure 3: State-dependent binding cycle of NaV channels. The thick arrow indicates the primary
mechanism of efficacy for Analog B.

References

e Sheets, M. F.,, & Hanck, D. A. (2003). Molecular action of lidocaine on the voltage sensors of
sodium channels. Journal of General Physiology, 121(2), 163-175.

e Theile, J. W., & Cummins, T. R. (2011). Inhibition of Nav1.7 channels by local anesthetics
and related compounds: mechanisms and therapeutic implications. Molecular Pharmacology,
80(4), 724-734.

o Santa Cruz Biotechnology. 3-(2-aminophenoxy)propanamide Product Page. SCBT
Catalog.

e Tyl, B., et al. (2010). Classification of Drugs Based on Properties of Sodium Channel
Inhibition: A Comparative Automated Patch-Clamp Study. PLoS ONE, 5(12), e15568.

e Clark, C. R., et al. (1986). Anticonvulsant activity of 2- and 3-aminobenzanilides.[1] Journal
of Medicinal Chemistry, 29(8), 1534-1537.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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